19,20-Epoxynovacine
Description
19,20-Epoxynovacine is a monoterpenoid indole alkaloid isolated from the roots of Strychnos icaja Baillon, a plant traditionally used in Central Africa for preparing poisons and toxic arrows . It belongs to a class of bioactive alkaloids characterized by complex epoxy and hydroxylated structures. The compound was first identified alongside icajine, 19,20 α-epoxy-15-hydroxynovacine, and dimeric alkaloids like bisnordihydrotoxiferine and sungucine . Its structural uniqueness lies in the epoxy bridge at the 19,20 position, which may influence its pharmacological properties, though detailed mechanistic studies remain ongoing .
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1S,6R,8R,11S,23R,24R,25S)-17,18-dimethoxy-4-methyl-7,10-dioxa-4,14-diazaheptacyclo[12.6.5.01,25.06,8.06,23.011,24.015,20]pentacosa-15,17,19-triene-13,21-dione |
InChI |
InChI=1S/C24H28N2O6/c1-25-5-4-23-12-6-15(29-2)16(30-3)8-14(12)26-20(28)9-17-21(22(23)26)13(7-18(23)27)24(11-25)19(32-24)10-31-17/h6,8,13,17,19,21-22H,4-5,7,9-11H2,1-3H3/t13-,17+,19-,21+,22+,23-,24+/m1/s1 |
InChI Key |
RYJBYRAOLAWKPE-BWFDLDMASA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)[C@@]6(C1)[C@H](O6)CO[C@H]5CC(=O)N4C7=CC(=C(C=C37)OC)OC |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C6(C1)C(O6)COC5CC(=O)N4C7=CC(=C(C=C37)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The alkaloid profile of Strychnos icaja includes several compounds structurally or functionally analogous to 19,20-Epoxynovacine. Below is a comparative analysis based on available
Icajine
- Structural Features: Icajine lacks the epoxy group present in 19,20-Epoxynovacine but shares a core indole alkaloid skeleton.
- Bioactivity : While both compounds are toxic, icajine’s mechanism is better documented, involving antagonism of glycine receptors in the central nervous system .
- Occurrence: Found in leaves and roots of Strychnos icaja, but 19,20-Epoxynovacine is predominantly root-specific .
19,20 α-Epoxy-15-Hydroxynovacine
- Structural Features: Differs from 19,20-Epoxynovacine by an additional hydroxyl group at the C-15 position.
- Implications: The hydroxyl group may enhance solubility or alter receptor-binding affinity compared to the non-hydroxylated epoxy variant. Pharmacological comparisons are pending .
Bisnordihydrotoxiferine (Dimeric Alkaloid)
- Structural Features: A symmetric dimeric alkaloid, contrasting with 19,20-Epoxynovacine’s monomeric structure.
Sungucine (Asymmetric Dimeric Alkaloid)
- Structural Features: An asymmetric dimer with a distinct connectivity pattern compared to bisnordihydrotoxiferine.
- Functional Contrast: Asymmetric dimers may exhibit selective bioactivity due to varied spatial configurations, unlike the more uniform effects of monomeric alkaloids like 19,20-Epoxynovacine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
